molecular formula C23H37N3O3 B8370541 Tert-butyl 4-[3-[4-(piperidin-4-yl)phenoxy]propyl]piperazine-1-carboxylate

Tert-butyl 4-[3-[4-(piperidin-4-yl)phenoxy]propyl]piperazine-1-carboxylate

Cat. No. B8370541
M. Wt: 403.6 g/mol
InChI Key: WXSFMWPNIDDKSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[3-[4-(piperidin-4-yl)phenoxy]propyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H37N3O3 and its molecular weight is 403.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 4-[3-[4-(piperidin-4-yl)phenoxy]propyl]piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-[3-[4-(piperidin-4-yl)phenoxy]propyl]piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C23H37N3O3

Molecular Weight

403.6 g/mol

IUPAC Name

tert-butyl 4-[3-(4-piperidin-4-ylphenoxy)propyl]piperazine-1-carboxylate

InChI

InChI=1S/C23H37N3O3/c1-23(2,3)29-22(27)26-16-14-25(15-17-26)13-4-18-28-21-7-5-19(6-8-21)20-9-11-24-12-10-20/h5-8,20,24H,4,9-18H2,1-3H3

InChI Key

WXSFMWPNIDDKSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=CC=C(C=C2)C3CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

DIAD (5.20 mL, 26.39 mmol) was added dropwise to benzyl 4-(4-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate (6.80 g, 21.99 mmol), tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (5.91 g, 24.19 mmol) and triphenylphosphine (6.92 g, 26.39 mmol) in THF (100 mL) under nitrogen. The resulting solution was stirred at ambient temperature for 3 hours. The reaction mixture was evaporated to dryness then the residues were dissolved in ether (50 mL) and stirred for 10 minutes at ambient temperature. The resulting precipitate was removed by filtration. The filtrate was washed with water (50 mL) and saturated brine (50 mL), then dried over MgSO4, filtered and evaporated. The residue was dissolved in DCM (50 mL) and the solution was washed with 2M NaOH (50 mL), followed by saturated brine (50 mL), then dried over MgSO4, filtered, evaporated and purified by flash silica chromatography, elution gradient 30 to 70% ethyl acetate in isohexane. Fractions were evaporated to a gum, which was dissolved in MeOH (150 mL) and stirred with 5% palladium on carbon (50% wet, 1.907 g, 0.45 mmol) under an atmosphere of hydrogen at 5 bar and 25° C. for 16 hours. The catalyst was removed by filtration, washed with MeOH and the solvents were evaporated to give crude product. The crude product was purified by flash silica chromatography, elution gradient 0 to 10% 2M ammonia in methanol in DCM. Fractions containing the desired product were evaporated to dryness to give tert-butyl 4-[3-[4-(piperidin-4-yl)phenoxy]propyl]piperazine-1-carboxylate (4.95 g, 56%) as a solid.
Name
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.907 g
Type
catalyst
Reaction Step Two

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